Welcome to the BenchChem Online Store!
molecular formula C16H12N4O2S B8382240 N-[2-(Aminocarbonyl)phenyl]-2-(3-pyridinyl)-4-thiazolecarboxamide

N-[2-(Aminocarbonyl)phenyl]-2-(3-pyridinyl)-4-thiazolecarboxamide

Cat. No. B8382240
M. Wt: 324.4 g/mol
InChI Key: HFUADLYOMQDUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08148411B2

Procedure details

2-(3-Pyridyl)thiazole-4-carboxylic acid (206 mg, 1 mmol) and 2-amino-benzamide (163 mg, 1.2 mmol) are mixed, and chloroform (10 ml) and pyridine (1.2 ml) are added. Then 1-hydroxybenzotriazole hydrate (230 mg) and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-P-toluene-sulphonate CAS[2491-17-0] (635 mg) are added, and the mixture is stirred at room temperature for 20 h. The solid is filtered off with suction and washed with ethyl acetate, water and again with ethyl acetate. Purification of the solid by preparative HPLC results in Example 1.1 as a white foam (58 mg).
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:8][CH:9]=[C:10]([C:12]([OH:14])=O)[N:11]=2)[CH:2]=1.[NH2:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([NH2:20])=[O:19].O.ON1C2C=CC=CC=2N=N1.C1(N=C=NCCN2CCOCC2)CCCCC1>N1C=CC=CC=1.C(Cl)(Cl)Cl>[NH2:20][C:18]([C:17]1[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=1[NH:15][C:12]([C:10]1[N:11]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[S:8][CH:9]=1)=[O:14])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=1SC=C(N1)C(=O)O
Name
Quantity
163 mg
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NCCN1CCOCC1
Step Three
Name
Quantity
1.2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off with suction
WASH
Type
WASH
Details
washed with ethyl acetate, water and again with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification of the solid by preparative HPLC

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC(=O)C1=C(C=CC=C1)NC(=O)C=1N=C(SC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.